molecular formula C14H17FO3 B1327803 Ethyl 6-(2-fluorophenyl)-6-oxohexanoate CAS No. 898753-38-3

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

Cat. No.: B1327803
CAS No.: 898753-38-3
M. Wt: 252.28 g/mol
InChI Key: AIBGXZVPIZYRLI-UHFFFAOYSA-N
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Description

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 2-fluorophenyl group and a ketone functional group

Scientific Research Applications

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate has been studied for its potential applications in medicinal chemistry as a building block for the synthesis of pharmacologically active compounds. It is also used in organic synthesis as an intermediate for the preparation of more complex molecules. In the field of material science, this compound can be utilized in the development of novel polymers and advanced materials.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s hard to provide detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-fluorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ketone group in the compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 6-(2-fluorophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2-fluorophenyl)-6-hydroxyhexanoate.

    Substitution: Various halogenated derivatives of the fluorophenyl group.

Mechanism of Action

The mechanism of action of ethyl 6-(2-fluorophenyl)-6-oxohexanoate is primarily related to its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. The fluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

  • Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
  • Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
  • Ethyl 6-(2-bromophenyl)-6-oxohexanoate

Comparison: Ethyl 6-(2-fluorophenyl)-6-oxohexanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGXZVPIZYRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645632
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-38-3
Record name Ethyl 6-(2-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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